molecular formula C7H10 B1585077 1-Methyl-1,4-cyclohexadiene CAS No. 4313-57-9

1-Methyl-1,4-cyclohexadiene

Cat. No. B1585077
CAS RN: 4313-57-9
M. Wt: 94.15 g/mol
InChI Key: QDXQAOGNBCOEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,4-cyclohexadiene is a chemical compound with the empirical formula C7H10 . It has a molecular weight of 94.15 . It is reported to be produced by some Nodulosporium species along with other volatile organic compounds (VOCs) .


Synthesis Analysis

The dehydrogenation of 1-methylcyclohexene (MCHe) and 1-methyl-1,4-cyclohexadiene (MCHde) was studied over an in-house 1.0 wt% Pt/γ-Al2O3 catalyst . For comparison, the dehydrogenation of methylcyclohexane (MCH) was also studied .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,4-cyclohexadiene can be represented by the SMILES string CC1=CCC=CC1 . The InChI representation is 1S/C7H10/c1-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3 .


Chemical Reactions Analysis

1-Methyl-1,4-cyclohexadiene is an effective hydrogen donor for catalytic hydrogenation reactions . It can rapidly replace benzyl groups of N-benzyloxycarbamates, benzyl esters, benzyl ethers, and benzyl amines with hydrogen .


Physical And Chemical Properties Analysis

1-Methyl-1,4-cyclohexadiene has a refractive index of n20/D 1.471 (lit.) . It has a boiling point of 114-115 °C (lit.) and a density of 0.838 g/mL at 25 °C (lit.) .

Scientific Research Applications

Formation and Chemical Reactions

  • Formation of p-Cymene : A study by Aschmann, Arey, and Atkinson (2011) revealed that p-Cymene is formed from the reaction of OH with γ-terpinene, where γ-terpinene has a similar structure to 1-Methyl-1,4-cyclohexadiene. This formation involves H-atom abstraction from the cyclohexadiene ring structure, highlighting a potential chemical pathway involving 1-Methyl-1,4-cyclohexadiene (Aschmann, Arey, & Atkinson, 2011).

Synthesis Applications

  • Synthesis of Catechols and Hydroquinones : Baschieri et al. (2019) utilized 1-Methyl-1,4-cyclohexadiene as a traceless reducing agent in a novel method for reducing ortho or para quinones to obtain catechols and hydroquinones. This method offers an efficient way to produce these compounds, which are significant in various chemical processes (Baschieri, Amorati, Valgimigli, & Sambri, 2019).

Molecular Structure and Behavior

  • Molecular Structure Analysis : Dallinga and Toneman (1967) determined the molecular structure of 1,4-cyclohexadiene, a compound closely related to 1-Methyl-1,4-cyclohexadiene, by electron diffraction. Their study contributes to understanding the molecular behavior and structure of such cyclohexadiene compounds (Dallinga & Toneman, 1967).

Chemical Stability and Reactivity

  • Study of Stability and Reactivity : Agapito et al. (2007) investigated the stability of radicals containing allylic moieties in compounds including 1,3-cyclohexadiene and 1,4-cyclohexadiene. Their findings are relevant for understanding the stability and reactivity of 1-Methyl-1,4-cyclohexadiene in various chemical environments (Agapito, Nunes, Cabral, dos Santos, & Simoes, 2007).

Safety And Hazards

1-Methyl-1,4-cyclohexadiene is highly flammable . It may be fatal if swallowed and enters airways . It causes serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

There is potential for 1-Methyl-1,4-cyclohexadiene to be used in the dehydrogenation of many different compounds . It may also have potential use as a methyltransferase inhibitor in the evaporation process .

properties

IUPAC Name

1-methylcyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXQAOGNBCOEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195712
Record name 1-Methylcyclohexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,4-cyclohexadiene

CAS RN

4313-57-9
Record name 1-Methyl-1,4-cyclohexadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4313-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcyclohexa-1,4-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,4-cyclohexadiene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylcyclohexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclohexa-1,4-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.118
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLCYCLOHEXA-1,4-DIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2C4JK5I2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4-cyclohexadiene
Reactant of Route 2
1-Methyl-1,4-cyclohexadiene
Reactant of Route 3
1-Methyl-1,4-cyclohexadiene
Reactant of Route 4
1-Methyl-1,4-cyclohexadiene
Reactant of Route 5
1-Methyl-1,4-cyclohexadiene
Reactant of Route 6
1-Methyl-1,4-cyclohexadiene

Citations

For This Compound
340
Citations
A Baschieri, R Amorati, L Valgimigli… - The Journal of Organic …, 2019 - ACS Publications
Pro-aromatic and volatile 1-methyl-1,4-cyclohexadiene (MeCHD) was used for the first time as a valid H-atom source in an innovative method to reduce ortho or para quinones to obtain …
Number of citations: 16 pubs.acs.org
CD MacPherson, DQ Hu, M Doan, KT Leung - Surface science, 1994 - Elsevier
Recently, we reported a thermal desorption study on the evolution of an intense mass 78 profile for the room-temperature exposure of cyclohexene to Si(111)7 × 7 surface, which was …
Number of citations: 14 www.sciencedirect.com
MR Usman, Z Shahid, MS Akram, R Aslam - International Journal of …, 2020 - Springer
Densities and thermal expansion coefficients of pure methylcyclohexane, 1-methylcyclohexene, 4-methylcyclohexene, 1-methyl-1,4-cyclohexadiene, and toluene were measured by …
Number of citations: 5 link.springer.com
B Ramírez, TC Córdova-Sintjago, F Ruette… - Molecular …, 2015 - Taylor & Francis
The mechanisms of gas-phase thermal decomposition of alkyl-substituted cyclohexadienes were studied by the means of quantum chemical calculations with theory levels Møller-…
Number of citations: 3 www.tandfonline.com
H Tomimoto, T Sekitani, R Sumii, EO Sako, S Wada… - Surface science, 2004 - Elsevier
The adsorption of benzene and toluene on Si(111)7×7 was investigated using scanning tunneling microscopy (STM) and theoretical calculations. For both aromatic molecules, bright …
Number of citations: 23 www.sciencedirect.com
AR Tomsheck, GA Strobel, E Booth, B Geary… - Microbial Ecology, 2010 - Springer
An endophytic fungus of Persea indica was identified, on the basis of its anamorphic stage, as Nodulosporium sp. by SEM. Partial sequence analysis of ITS rDNA revealed the identity of …
Number of citations: 143 link.springer.com
DQ Hu - 1994 - library-archives.canada.ca
Room-temperature adsorption of a series of six-membered unsaturated cyclic hydrocarbons (benzene, 1, 3-and 1, 4-cyclohexadiene and cyclohexene) and their monomethyl-…
Number of citations: 0 library-archives.canada.ca
O Verho, A Nagendiran, EV Johnston, C Tai… - …, 2013 - Wiley Online Library
The applications of a heterogeneous Pd 0 ‐AmP‐MCF nanoparticle catalyst in Suzuki cross‐coupling reactions and transfer hydrogenations of alkenes are described. The catalyst was …
AV Topchiev, YM Paushkin, MV Kurashev… - Bulletin of the Academy …, 1960 - Springer
We investigated the polymerization of cycloolefins (cyclohexene, 1, 3-cyclohexadiene, 1-methyl-l, 4-cyclohexadiene, 1, 2-dimethyl-1, 4-cyclohexadiene, 1-methyl-1, 4-cyclohexadiene, 1…
Number of citations: 3 link.springer.com
MS Park, JY Ahn, GJ Choi, YH Choi… - The Plant Pathology …, 2010 - koreascience.kr
In vitro and in vivo mycofumigation effects of the volatileproducing fungus Nodulisporium sp. CF016 isolated from stem of Cinnamomum loureirii and the role of its volatile compounds …
Number of citations: 35 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.